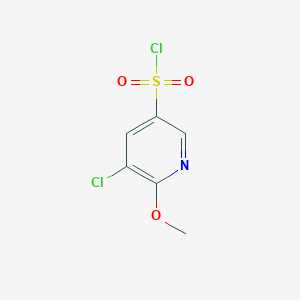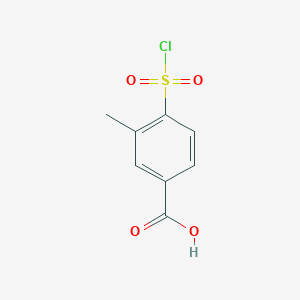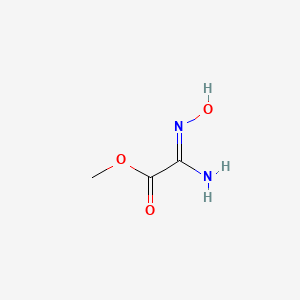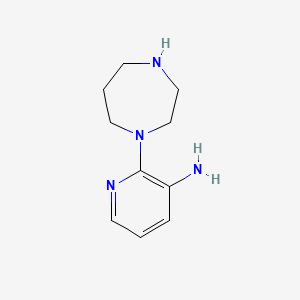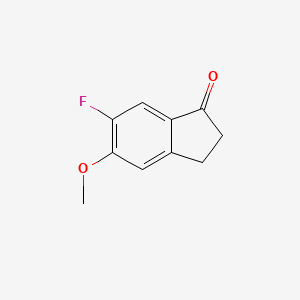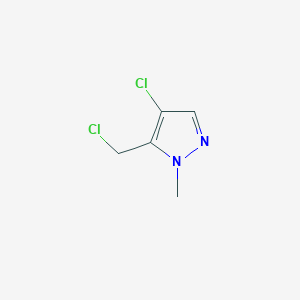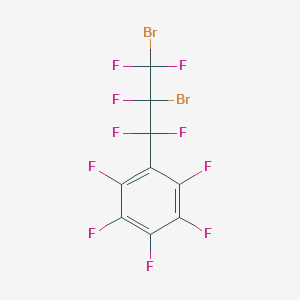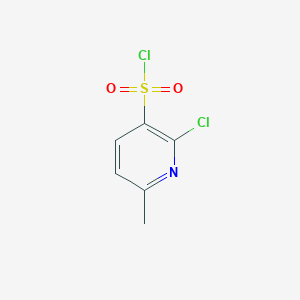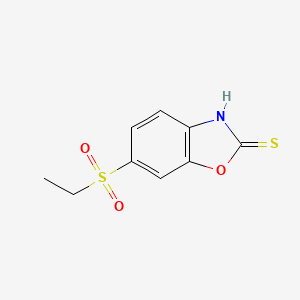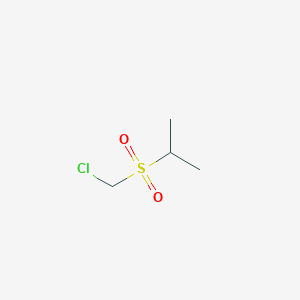
2-Chloromethanesulfonylpropane
説明
2-Chloromethanesulfonylpropane is a chemical compound with the molecular formula C4H9ClO2S and a molecular weight of 156.63 . It is a powder with a melting point of 60-62 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Chloromethanesulfonylpropane is 1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloromethanesulfonylpropane is a powder with a melting point of 60-62 degrees Celsius . It has a molecular weight of 156.63 . The compound’s storage temperature is 4 degrees Celsius .科学的研究の応用
Organic Synthesis
2-Chloromethanesulfonylpropane, and related compounds, are used in various organic synthesis processes. For instance, dilithiation of 2-(chloromethyl)-3-tosylpropene, a related compound, affords an allylic dianion which is versatile in producing a range of products such as α,α-disubstituted products, tosylated methylenecyclopropanes, and others (Nájera & Sansano, 1994). Another example involves the use of 2-(Chloromethyl)-3-tosylpropene for the synthesis of allyl sulfones (Nájera & Sansano, 1992).
Photolysis Studies
Selective deuterated 2-chloropropane, closely related to 2-Chloromethanesulfonylpropane, has been used to investigate photoinduced, site-specific bond cleavage, offering insights into the behavior of such compounds under photolysis conditions (Mathews, Wang, & Koplitz, 1994).
Bioremediation
Compounds similar to 2-Chloromethanesulfonylpropane are subjects of bioremediation studies. For example, Desulfitobacterium dichloroeliminans strain DCA1 can convert vicinal dichloropropanes into completely dechlorinated end products, highlighting potential applications in environmental cleanup (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).
Chemical Reactions and Synthesis
Chloromethanesulfonylethene and dichloromethanesulfonylethene, closely related to 2-Chloromethanesulfonylpropane, have been used for tandem Diels-Alder/Ramberg-Bäcklund reactions (Block et al., 2004). These reactions are significant in organic synthesis, particularly in the construction of complex molecular architectures.
Catalysis Research
In the field of catalysis, 2-Chloromethanesulfonylpropane derivatives have been examined. For example, the study of Pd–Re/Al2O3 catalysts in the hydrogenolysis of C–C and C–Cl bonds provides insights into catalytic conversions involving similar compounds (Bonarowska, Malinowski, & Karpiński, 1999).
Reductive Dechlorination Studies
Anaerobic bacteria have been shown to completely dechlorinate 1,2-dichloropropane, a compound related to 2-Chloromethanesulfonylpropane, demonstrating the potential for biological processes in handling chlorinated compounds (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Safety And Hazards
特性
IUPAC Name |
2-(chloromethylsulfonyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABSMKHOJSRIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethanesulfonylpropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



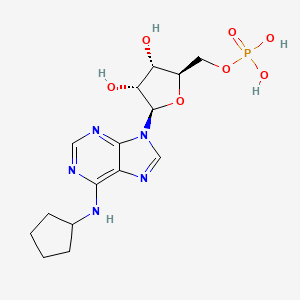
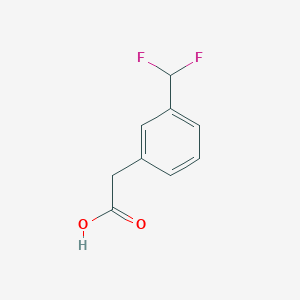
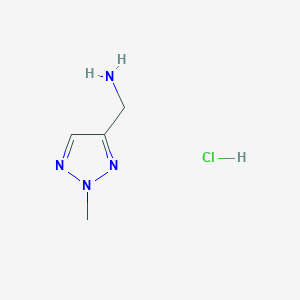
![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)
